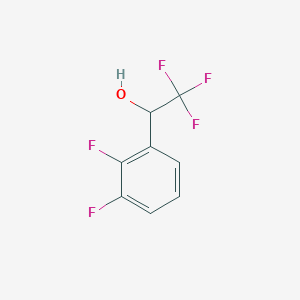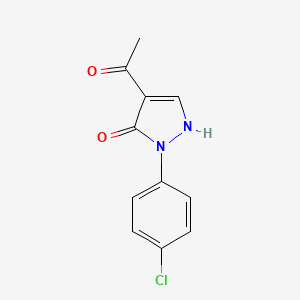
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C11H11NO5 It is a derivative of phenylpropanoate and features a nitro group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed:
Reduction: Methyl 3-(3-Methyl-2-aminophenyl)-2-oxopropanoate.
Substitution: this compound derivatives with additional nitro or halogen groups.
Applications De Recherche Scientifique
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester functionality allows for hydrolysis under physiological conditions, releasing the active compound. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
2-Methyl-3-nitrophenol: A related compound with a hydroxyl group instead of an ester group.
3-Nitrophenol: Lacks the methyl group on the phenyl ring but shares the nitro functionality.
2-Methyl-3-nitrophenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness: Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is unique due to the combination of its nitro and ester functionalities, which provide distinct reactivity and potential applications in various fields. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, offering unique chemical properties and biological activities.
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-4-3-5-8(10(7)12(15)16)6-9(13)11(14)17-2/h3-5H,6H2,1-2H3 |
Clé InChI |
ZWOSCOASHOELED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC(=O)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)







![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)



